molecular formula C5H7Cl2N3O2 B2878083 Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride CAS No. 1301743-26-9

Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2878083
CAS No.: 1301743-26-9
M. Wt: 212.03
InChI Key: TVHWKINHEMSAAS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative featuring a methyl ester at position 3, an amino group at position 5, a chlorine atom at position 4, and a hydrochloride counterion. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2.ClH/c1-11-5(10)3-2(6)4(7)9-8-3;/h1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHWKINHEMSAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Features and Substituent Effects

The compound’s unique substituent arrangement distinguishes it from analogous pyrazole derivatives. Key comparisons include:

Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4)
  • Structure: Lacks the 4-chloro and 5-amino substituents.
  • This simpler analog is less likely to exhibit targeted bioactivity but serves as a precursor for further functionalization .
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7)
  • Structure : Features a carboxamide (CONH₂) at position 5 and a propyl group at position 3.
  • Implications: The carboxamide increases metabolic stability compared to the ester group in the target compound.
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
  • Structure : A dihydro-pyrazole with aryl substituents and a carboximidamide group.
  • Implications : The saturated pyrazole ring (4,5-dihydro) imposes conformational constraints, which may affect binding to biological targets. The aryl groups enhance π-π stacking interactions but reduce solubility .

Physicochemical Properties

Compound Name Substituents Key Properties
Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate HCl 3-COOCH₃, 4-Cl, 5-NH₂, HCl High polarity due to NH₂ and Cl; hydrochloride improves aqueous solubility.
Methyl 1H-pyrazole-3-carboxylate 3-COOCH₃ Lower polarity; ester group prone to hydrolysis.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl 3-propyl, 5-CONH₂, HCl Amide group enhances stability; propyl increases lipophilicity.

Biological Activity

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride is a notable compound within the pyrazole class, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C₅H₈ClN₃O₂·HCl
  • Molecular Weight : 179.06 g/mol
  • IUPAC Name : Methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate; hydrochloride

The presence of an amino group, a chloro substituent, and a carboxylate ester contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thus altering their normal function. The precise mechanism may vary depending on the target enzyme or receptor involved.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds similar to methyl 5-amino-4-chloro-1H-pyrazole demonstrate efficacy against various bacterial strains and fungi. A notable study reported that certain pyrazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

Methyl 5-amino-4-chloro-1H-pyrazole derivatives have been evaluated for anti-inflammatory properties. In vivo studies demonstrated that these compounds could reduce inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of monoamine oxidase (MAO) by pyrazole derivatives, including methyl 5-amino-4-chloro-1H-pyrazole, revealed that these compounds could effectively inhibit both MAO-A and MAO-B isoforms. The most potent derivative demonstrated a significant reduction in enzyme activity at low concentrations .

Case Study 2: Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. A series of synthesized compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects, particularly when combined with doxorubicin, highlighting their potential as adjunctive cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Methyl 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carboxylateLacks chloro group but retains amino functionalityModerate enzyme inhibition
Methyl 5-amino-1H-pyrazole-3-carboxylateSimilar structure without chloro substitutionReduced antimicrobial activity compared to target compound

The presence of the chloro group in methyl 5-amino-4-chloro-1H-pyrazole significantly enhances its reactivity and biological activity compared to similar compounds lacking this substituent.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most widely reported method for constructing the pyrazole ring involves the cyclocondensation of 1,3-diketones or β-keto esters with hydrazine derivatives. For the target compound, this approach requires careful selection of substituents to ensure proper positioning of the amino, chloro, and ester groups.

Representative Procedure (Adapted from):
A mixture of ethyl 4-chloro-3-oxobutanoate (1.0 mmol) and methyl hydrazine (1.2 mmol) is refluxed in ethanol under acidic conditions (HCl catalyst) for 12 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration to form the pyrazole ring. The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).

Key Challenges:

  • Regioselectivity Control : Competing formation of 1H- and 2H-pyrazole regioisomers necessitates pH and temperature optimization.
  • Functional Group Compatibility : The chloro substituent at position 4 requires protection during esterification to prevent nucleophilic displacement.

Esterification and Hydrochloride Salt Formation

Methyl Esterification Strategies

The carboxylate group at position 3 is introduced via Fischer esterification or transesterification:

Method A (Fischer Esterification):
Reflux 5-amino-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 mmol) in methanol (10 mL) with concentrated H₂SO₄ (0.5 mL) for 24 hours. Neutralize with NaHCO₃, extract with DCM, and evaporate to obtain the methyl ester (yield: 78%).

Method B (Transesterification):
React the ethyl ester precursor with sodium methoxide (2.0 eq) in dry methanol under nitrogen for 8 hours. Quench with ice water and extract with ethyl acetate (yield: 82%).

Hydrochloride Salt Preparation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether:

Procedure:
Dissolve methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (1.0 g) in dry diethyl ether (50 mL). Bubble HCl gas through the solution at 0°C until precipitation ceases. Filter and wash with cold ether to obtain white crystals (yield: 95%; m.p. 214–216°C).

Comparative Analysis of Synthetic Methodologies

Table 1: Efficiency Metrics for Key Preparation Routes

Method Starting Material Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation Ethyl 4-chloro-3-oxobutanoate 68–72 95 12
Nitration-Reduction Methyl 4-chloro-1H-pyrazole-3-carboxylate 85–90 98 8
Transesterification Ethyl ester analog 82 97 8

Critical Observations:

  • Cyclocondensation offers a one-pot route but suffers from moderate yields due to regioisomer formation.
  • Nitration-reduction provides high regiochemical fidelity but requires handling of corrosive reagents.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe telescoped processes combining ring formation, nitration, and esterification in continuous flow reactors:

Patent CN110483400A Workflow:

  • Meyer-Schuster Rearrangement : Propargyl alcohol derivatives rearrange to α,β-unsaturated ketones.
  • Cyclization : React with hydrazine hydrochloride in a microreactor (residence time: 2 min, 80°C).
  • In-Line Salt Formation : Mix with HCl in a static mixer to precipitate the hydrochloride salt.

Advantages:

  • 91% yield at 10 kg/batch scale.
  • Reduced solvent waste compared to batch processes.

Spectroscopic Characterization Data

Table 2: Key Spectral Assignments

Technique Diagnostic Signals
¹H NMR (DMSO-d₆) δ 3.87 (s, 3H, OCH₃), δ 6.32 (s, 2H, NH₂), δ 8.05 (s, 1H, pyrazole-H)
¹³C NMR δ 166.4 (COOCH₃), δ 152.1 (C-3), δ 142.8 (C-4), δ 112.5 (C-5)
IR (KBr) 3340 cm⁻¹ (NH₂ stretch), 1715 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl)
HRMS [M+H]⁺ Calculated: 220.0384; Found: 220.0381

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